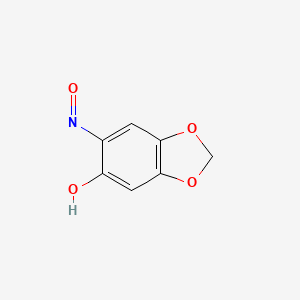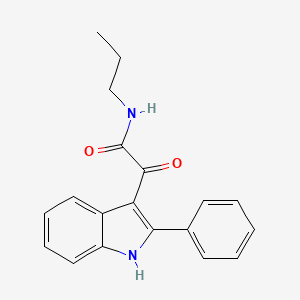![molecular formula C28H35NO2 B15002928 N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide](/img/structure/B15002928.png)
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide is a complex organic compound that features an adamantane core, a dimethylphenyl group, and a methoxy-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via Friedel-Crafts alkylation, using appropriate alkylating agents and catalysts.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized through the reaction of 2-methoxy-3-methylbenzoic acid with suitable amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, and sulfonic acids.
Scientific Research Applications
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides structural rigidity, while the dimethylphenyl and benzamide moieties contribute to binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxybenzamide
- N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-3-methylbenzamide
- N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-4-methylbenzamide
Uniqueness
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide is unique due to the specific combination of its functional groups and the adamantane core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H35NO2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethylphenyl)-1-adamantyl]methyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C28H35NO2/c1-18-8-9-23(10-20(18)3)28-14-21-11-22(15-28)13-27(12-21,16-28)17-29-26(30)24-7-5-6-19(2)25(24)31-4/h5-10,21-22H,11-17H2,1-4H3,(H,29,30) |
InChI Key |
QMBUYIOUHQTFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B15002863.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002867.png)
![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)


![4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
![11,13-dimethyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B15002908.png)
![2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B15002909.png)

![N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15002934.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)
